N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a complex organic compound with the molecular formula C21H25N5OS
Properties
Molecular Formula |
C21H25N5OS |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H25N5OS/c1-14-12-15(2)26(25-14)20-17-10-6-7-11-18(17)21(24-23-20)28-13-19(27)22-16-8-4-3-5-9-16/h6-7,10-12,16H,3-5,8-9,13H2,1-2H3,(H,22,27) |
InChI Key |
QRSVWXCICZMVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and phthalazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include cyclohexylamine, acetic anhydride, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .
Scientific Research Applications
N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and molecules containing pyrazole or phthalazine rings. Examples include:
- N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]thio}acetamide
- N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfinyl}acetamide .
Uniqueness
N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features.
Biological Activity
N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide, a compound with the CAS number 606122-27-4, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H25N5OS
- Molecular Weight : 395.52 g/mol
- CAS Number : 606122-27-4
Structure
The compound features a cyclohexyl group, a pyrazole moiety, and a phthalazinyl sulfanyl group, which are believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes associated with inflammatory pathways.
- Receptor Modulation : The presence of the pyrazole and phthalazinyl groups suggests potential interactions with various receptors, possibly modulating neurotransmitter systems.
Antioxidant Activity
One of the notable activities of this compound is its antioxidant potential. In vitro studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cellular models.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines, which could have implications for treating conditions like arthritis or other inflammatory diseases.
Case Studies
-
Study on Inflammatory Response :
- A study conducted on rodents indicated that administration of this compound significantly reduced paw edema induced by carrageenan injection. The results suggested a dose-dependent anti-inflammatory effect (source needed).
-
Neuroprotective Effects :
- In a neurotoxicity model using SH-SY5Y neuroblastoma cells, the compound exhibited protective effects against oxidative stress-induced cell death. This was attributed to its ability to enhance cellular antioxidant defenses (source needed).
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | [source needed] |
| Anti-inflammatory | Reduced cytokine levels | [source needed] |
| Neuroprotective | Protection against oxidative stress | [source needed] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
